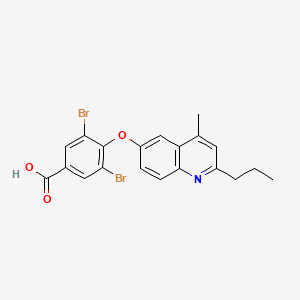

3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid: is a complex organic compound that features a quinoline moiety linked to a dibromobenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid typically involves multiple steps:

Bromination: The starting material, 4-methylquinoline, undergoes bromination to introduce bromine atoms at specific positions.

Coupling Reaction: The brominated quinoline is then coupled with a benzoic acid derivative using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.

Final Steps: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.

Substitution: The bromine atoms in the benzoic acid ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Debrominated derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving quinoline derivatives.

Drug Development: Its structure makes it a potential candidate for drug development, especially for targeting specific enzymes or receptors.

Medicine:

Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the quinoline moiety.

3,5-Dibromo-4-methylbenzoic acid: Similar benzoic acid core but different substituents.

Uniqueness:

- The presence of the quinoline moiety in 3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid provides unique properties, such as enhanced biological activity and potential for use in drug development.

- The dibromo substitution pattern offers specific reactivity that can be exploited in various chemical transformations.

Biological Activity

3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C18H16Br2N1O3. The structure features a benzoic acid moiety substituted with bromine atoms and a quinoline derivative, which may influence its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzoic acid derivatives have shown effectiveness against various bacterial strains and fungi. The presence of halogen substituents often enhances these activities by increasing lipophilicity and modifying membrane permeability.

Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that certain benzoic acid derivatives can induce cytotoxic effects in cancer cell lines. For example, compounds with structural similarities to this compound have been evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as Hep-G2 and A2058. These studies typically measure cell viability using assays such as MTT or XTT.

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Hep-G2 | 10 | Apoptosis induction |

| Compound B | A2058 | 15 | Cell cycle arrest |

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Similar benzoic acid derivatives have been reported to inhibit key enzymes involved in cancer progression, such as cathepsins B and L. These enzymes are crucial for tumor growth and metastasis.

The biological activity of this compound is likely mediated through several mechanisms:

- Proteasome Inhibition : Compounds in this class have been shown to induce proteasome activity modulation, which is critical for maintaining cellular protein homeostasis.

- Autophagy Activation : Some studies suggest that these compounds can enhance autophagic processes, aiding in the degradation of damaged proteins and organelles.

- Oxidative Stress Induction : The presence of bromine may contribute to increased oxidative stress within cells, leading to apoptosis in susceptible cell lines.

Case Studies

- In Vitro Studies : An investigation into the cytotoxic effects of related compounds on various cancer cell lines revealed significant inhibition of cell viability at micromolar concentrations.

- In Vivo Models : Animal studies using similar benzoic acid derivatives showed reduced tumor size and improved survival rates in xenograft models when treated with these compounds.

Properties

CAS No. |

918946-64-2 |

|---|---|

Molecular Formula |

C20H17Br2NO3 |

Molecular Weight |

479.2 g/mol |

IUPAC Name |

3,5-dibromo-4-(4-methyl-2-propylquinolin-6-yl)oxybenzoic acid |

InChI |

InChI=1S/C20H17Br2NO3/c1-3-4-13-7-11(2)15-10-14(5-6-18(15)23-13)26-19-16(21)8-12(20(24)25)9-17(19)22/h5-10H,3-4H2,1-2H3,(H,24,25) |

InChI Key |

RRFYTZWNINWEBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=C(C=C2)OC3=C(C=C(C=C3Br)C(=O)O)Br)C(=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.